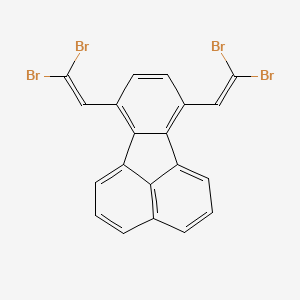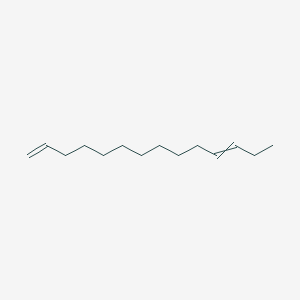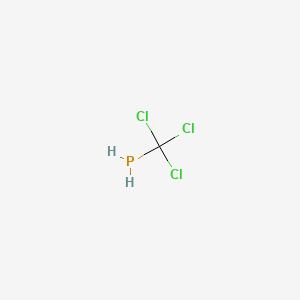
Phosphine, (trichloromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trichloromethylphosphine typically involves the reaction of phosphorus trichloride with trichloromethyl compounds under controlled conditions. One common method is the reaction of phosphorus trichloride with trichloromethyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of trichloromethylphosphine often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the reactivity of the reagents and the potential hazards associated with phosphine compounds.
化学反応の分析
Types of Reactions
Trichloromethylphosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Various phosphine derivatives.
Substitution: Substituted phosphine compounds.
科学的研究の応用
Trichloromethylphosphine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of phosphorus-containing pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of trichloromethylphosphine involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its reactivity is influenced by the presence of the trichloromethyl group, which can stabilize or destabilize reaction intermediates. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Tris(2,4,6-trichlorophenyl)phosphine: Another trichloromethyl-substituted phosphine with similar reactivity.
Uniqueness
Trichloromethylphosphine is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and stability compared to other phosphine compounds. This makes it valuable in specific synthetic applications where such properties are desired.
特性
CAS番号 |
131323-86-9 |
|---|---|
分子式 |
CH2Cl3P |
分子量 |
151.35 g/mol |
IUPAC名 |
trichloromethylphosphane |
InChI |
InChI=1S/CH2Cl3P/c2-1(3,4)5/h5H2 |
InChIキー |
NYOFJAZWVKPEFD-UHFFFAOYSA-N |
正規SMILES |
C(P)(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B14264934.png)
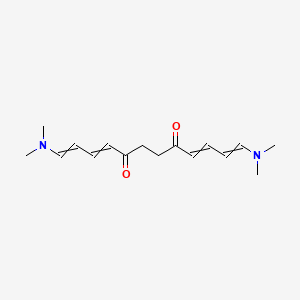
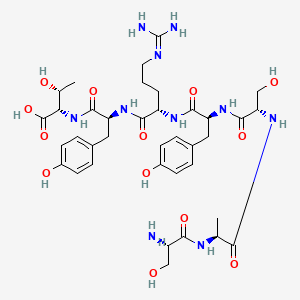
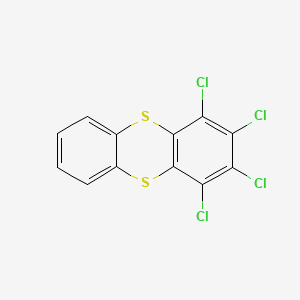
![6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol](/img/structure/B14264956.png)
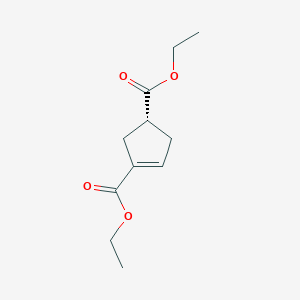
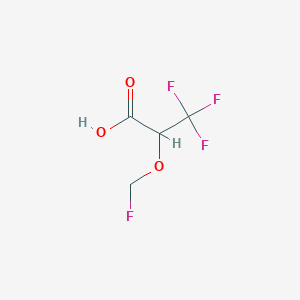
![Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate](/img/structure/B14264986.png)
![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14264987.png)
![4,4'-Sulfanediylbis[N-(4-chlorophenyl)benzamide]](/img/structure/B14264997.png)
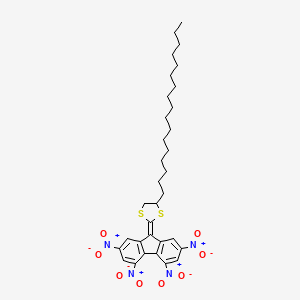
![8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B14265003.png)
